molecular formula C15H11N3O3 B11842856 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11842856
M. Wt: 281.27 g/mol
InChI Key: RALORJMXRVETPR-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a nitro group and a methyl group on the phenyl ring, along with a carbaldehyde group on the imidazo[1,2-a]pyridine core, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 4-methyl-3-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may bind to the active site of these enzymes, thereby blocking their activity and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H11N3O3/c1-10-5-6-11(8-12(10)18(20)21)15-13(9-19)17-7-3-2-4-14(17)16-15/h2-9H,1H3

InChI Key

RALORJMXRVETPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)[N+](=O)[O-]

Origin of Product

United States

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